4-Chloro-2-methyl-3-nitropyridine

Übersicht

Beschreibung

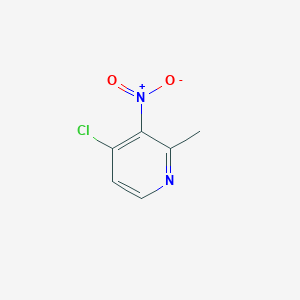

4-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 4-chloro-2-methylpyridine. One common method includes the reaction of 4-chloro-2-methylpyridine with a nitrating agent such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement under specific conditions:

-

Ammonolysis : Reaction with ammonia or amines yields 4-amino derivatives. For example, treatment with aqueous ammonia at 80–100°C produces 4-amino-2-methyl-3-nitropyridine .

-

Thiol Substitution : Using thiourea in ethanol under reflux replaces chlorine with a thiol group, forming 4-thio-2-methyl-3-nitropyridine .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ammonolysis | NH₃ (aq), 80–100°C, 6–8 hrs | 4-Amino-2-methyl-3-nitropyridine |

| Thiol Substitution | Thiourea, EtOH, reflux, 12 hrs | 4-Thio-2-methyl-3-nitropyridine |

Reduction of the Nitro Group

The nitro group at the 3-position can be selectively reduced to an amine:

-

Catalytic Hydrogenation : H₂ gas with palladium-on-carbon (Pd/C) in ethanol reduces the nitro group to NH₂ at 25–30°C, yielding 3-amino-4-chloro-2-methylpyridine .

-

Metal Hydride Reduction : LiAlH₄ in tetrahydrofuran (THF) achieves similar reductions but with lower selectivity .

Comparative Reduction Outcomes :

| Reducing Agent | Conditions | Selectivity | Yield (%) |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25–30°C | High | 85–90 |

| LiAlH₄ | THF, reflux | Moderate | 60–70 |

Suzuki-Miyaura Cross-Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling reactions:

-

Aryl Boronic Acid Coupling : Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C, the chlorine is replaced by aryl groups (e.g., phenyl, 4-methylphenyl) .

Example Reaction :

Hydrolysis and Oxidation

-

Acidic Hydrolysis : Concentrated HCl at 100°C hydrolyzes the methyl group to a hydroxyl group, forming 4-chloro-3-nitropyridin-2-ol .

-

Oxidation : KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 4-chloro-3-nitropyridine-2-carboxylic acid .

Reaction Pathways :

| Process | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | HCl (conc.), 100°C, 4 hrs | 4-Chloro-3-nitropyridin-2-ol |

| Oxidation | KMnO₄, H₂SO₄, 80°C | 4-Chloro-3-nitropyridine-2-carboxylic acid |

Comparative Reactivity with Analogues

The methyl group at the 2-position enhances electron density, altering reactivity compared to non-methylated analogues:

| Compound | Electrophilic Reactivity | Nucleophilic Substitution Rate |

|---|---|---|

| 4-Cl-2-Me-3-NO₂-Py | Moderate | Fast (t₁/₂ = 2 hrs) |

| 4-Cl-3-NO₂-Py | High | Slow (t₁/₂ = 8 hrs) |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chloro-2-methyl-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its biological activity. Its derivatives have been explored for their potential as therapeutic agents, particularly in cancer treatment.

Synthesis of Anticancer Agents

Recent studies have highlighted the synthesis of novel pyrido[3,4-d]pyrimidine derivatives from this compound. These compounds were evaluated for cytotoxicity against human cancer cell lines, revealing selective activity against breast and renal cancer cells. For instance, compounds derived from this intermediate demonstrated significant growth inhibition in the UO31 renal cancer cell line, suggesting potential as targeted chemotherapeutic agents .

| Compound | Activity | Cell Line |

|---|---|---|

| Compound 13 | Moderate growth inhibition | UO31 |

| Compound 21 | High selectivity | MCF-7, MDA-MB-468 |

Mechanism of Action Studies

The mechanism of action for these compounds is under investigation, focusing on their cellular targets and pathways involved in cancer progression. Understanding these mechanisms is crucial for developing effective treatments based on this compound derivatives .

Agricultural Applications

In agricultural chemistry, this compound is utilized as a precursor in the synthesis of agrochemicals. Its derivatives can exhibit herbicidal or fungicidal properties, contributing to crop protection strategies.

Synthesis of Agrochemicals

The compound has been used to synthesize various agrochemical agents that target specific pests or diseases affecting crops. For example, it serves as a starting material for producing Methyl 3-Fluoropyridine-4-carboxylate through nucleophilic aromatic substitution reactions. This transformation highlights its versatility in creating compounds with enhanced biological activity.

Material Science Applications

The compound has also been explored in material science for its potential to form optically transparent single crystals through conventional slow evaporation techniques. These crystals exhibit good thermal stability, making them suitable for applications in optics and photonics.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methyl-3-nitropyridine largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of bioactive derivatives .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-methyl-3-nitropyridine

- 4-Methyl-3-nitropyridine

- 2-Chloro-3-nitropyridine

Comparison: 4-Chloro-2-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications.

Biologische Aktivität

4-Chloro-2-methyl-3-nitropyridine (C6H5ClN2O2) is a heterocyclic aromatic compound that has garnered attention due to its potential biological activity, particularly in pharmaceutical and agricultural applications. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a six-membered pyridine ring with the following substituents:

- Chlorine (Cl) at the 4th position

- Methyl (CH3) at the 2nd position

- Nitro (NO2) at the 3rd position

These functional groups contribute to the compound's electronic properties and reactivity, influencing its biological activity. The presence of the electron-withdrawing nitro group and the electronegative chlorine atom may enhance its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Starting Material : The synthesis often begins with 2-methylpyridine.

- Chlorination : Chlorination at the 4-position can be achieved using reagents like phosphorus oxychloride.

- Nitration : Nitration is performed to introduce the nitro group at the 3-position, usually through electrophilic substitution reactions.

The yield and purity of synthesized compounds are crucial for subsequent biological testing .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For example, it has been evaluated against various cancer cell lines, including:

- MCF-7 (breast cancer)

- UO31 (renal cancer)

Table 1 summarizes findings from cytotoxicity assays:

These results indicate that the compound exhibits significant growth inhibition in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The proposed mechanism of action for this compound involves:

- Induction of apoptosis in cancer cells

- Cell cycle arrest at specific phases (G1 or G2/M)

- Downregulation of metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .

Case Studies

A notable case study involved the evaluation of this compound's effects on human neuroblastoma cells, where it demonstrated neuroprotective properties against amyloid-beta-induced toxicity. This suggests additional therapeutic avenues beyond oncology, particularly in neurodegenerative diseases .

Applications in Pharmaceuticals and Agriculture

Due to its biological activity, this compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its potential use in agriculture as a pesticide or herbicide is also being explored owing to its efficacy against certain pests .

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXOKEODPIKBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560397 | |

| Record name | 4-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-35-1 | |

| Record name | 4-Chloro-2-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.